
Acetoacetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetoacetamide can be synthesized through various methods. One efficient green protocol involves the reaction of amine derivatives with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in an aqueous medium . This method can be performed using both conventional and microwave heating . Another method involves the continuous preparation of an aqueous solution of this compound by feeding diketene and aqueous ammonia to a reaction zone .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the synthesis of acesulfame potassium . The process involves the amination of sulfamic acid followed by acylation with diketene in the presence of a solid heteropolyacid catalyst .
Chemical Reactions Analysis
Types of Reactions: Acetoacetamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acetoacetic acid.
Reduction: It can be reduced to form 3-hydroxybutanamide.
Substitution: this compound can undergo substitution reactions with diazonium salts to form thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions with diazonium salts are typically carried out in the presence of a base like triethylamine.
Major Products:
Oxidation: Acetoacetic acid.
Reduction: 3-Hydroxybutanamide.
Substitution: Thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis of Bioactive Compounds
Acetoacetamide serves as a crucial building block in the synthesis of various bioactive compounds. Notably, it has been utilized in the preparation of Biginelli dihydropyrimidine derivatives, which exhibit promising biological activities. The synthesis involves the reaction of this compound with amine derivatives using both conventional and microwave heating methods, yielding high efficiency and structural diversity .
1.2 Dimerization Reactions
Research indicates that this compound can undergo dimerization to form 4,6-dimethyl-2-pyridone-5-carboxamide. This reaction occurs spontaneously over time at room temperature and can be accelerated using acid catalysts like p-toluenesulfonic acid . The dimerization process is significant for developing new compounds with enhanced pharmacological properties.
Case Study: Dimerization Mechanism
- Observation : this compound was stored at room temperature for one year, leading to observable dimerization.
- Findings : The reaction was monitored using NMR spectroscopy, confirming the formation of dimerized products without external additives .
Material Science
2.1 Polymer Chemistry
This compound has applications in polymer chemistry as a monomer for synthesizing various polymers. Its reactivity allows it to participate in condensation reactions, leading to the formation of polyamides and other polymeric materials.
2.2 Coatings and Adhesives
The compound is also used in formulating coatings and adhesives due to its ability to enhance adhesion properties and thermal stability. The incorporation of this compound into polymer matrices improves mechanical performance and resistance to environmental factors.
Food Technology
3.1 Sweeteners Development
This compound derivatives, such as this compound-N-sulphonic acid, are precursors in the synthesis of artificial sweeteners like Acesulfame K. This compound undergoes cyclization in the presence of sulfur trioxide to form the acesulfame ring system, which is widely used in low-calorie food products .
Table 1: Applications of this compound
Toxicological Studies
Toxicological assessments have been conducted on this compound to evaluate its safety profile. Studies indicate moderate toxicity levels; however, it is generally regarded as safe when used within regulated limits in industrial applications .
Mechanism of Action
The mechanism of action of acetoacetamide involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can undergo hydrolysis to form acetoacetic acid, which is a key intermediate in metabolic pathways . The compound’s effects are mediated through its ability to participate in various chemical reactions, including oxidation and reduction.
Comparison with Similar Compounds
Acetamide: A simpler amide with the formula C2H5NO.
Acetohexamide: A sulfonylurea hypoglycemic agent used in the management of diabetes mellitus type 2.
Comparison:
Acetoacetamide vs. Acetamide: this compound has an additional carbonyl group, making it more reactive in certain chemical reactions compared to acetamide.
This compound vs. Acetohexamide: While this compound is primarily used in chemical synthesis and industrial applications, acetohexamide is used as a pharmaceutical agent.
This compound’s unique structure and reactivity make it a valuable compound in various fields of research and industry.
Biological Activity
Acetoacetamide, chemically known as CH₃C(O)CH₂C(O)NH₂, is an organic compound that has garnered attention for its diverse biological activities. This compound has been studied in various contexts, including its potential therapeutic applications and its interactions at the molecular level. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is a derivative of acetamide and is characterized by the presence of two carbonyl groups adjacent to an amine group. Its molecular structure allows it to participate in various chemical reactions, which underlie its biological activities.
Property | Value |
---|---|
Molecular Formula | C₄H₉N₁O₂ |
Molecular Weight | 101.12 g/mol |
Melting Point | 50-52 °C |
Solubility | Soluble in water |
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of this compound. It has been shown to exhibit significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.
- Research Findings : A study evaluated the antioxidant capacity of this compound using various assays, demonstrating its ability to neutralize reactive oxygen species (ROS) effectively. The results indicated that this compound's antioxidant activity was comparable to well-known antioxidants like melatonin .
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. The compound's ability to inhibit calcium channel influx suggests a mechanism through which it may protect neuronal cells from damage.
- Case Study : In vitro experiments using the SH-SY5Y neuroblastoma cell line showed that this compound could significantly reduce cell death induced by oxidative stress. The neuroprotective effects were attributed to its action on calcium channels and its antioxidant properties .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Research indicates that it possesses antibacterial activity against certain pathogenic strains.
- Findings : A series of experiments demonstrated that this compound exhibited inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective antibacterial action at relatively low concentrations .
Mutagenicity and Toxicity Studies
Toxicological assessments have indicated that this compound is non-mutagenic in bacterial assays. Studies involving Salmonella typhimurium showed no evidence of mutagenic activity, suggesting a favorable safety profile for potential therapeutic use .
- Table 2: Toxicological Profile of this compound
Test Type | Result |
---|---|
Mutagenicity | Non-mutagenic |
Acute Toxicity (LD₅₀) | >15 g/kg (oral in rats) |
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features, which allow it to interact with various biological targets:
- Calcium Channel Modulation : this compound's ability to block calcium channels plays a critical role in its neuroprotective effects.
- Antioxidant Mechanism : The compound's structure enables it to donate electrons and neutralize free radicals effectively.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for acetoacetamide derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound derivatives are often synthesized via condensation reactions, such as the Hantzsch reaction, where prop-2-yn-1-amine reacts with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene under reflux . Key parameters include solvent polarity, temperature (e.g., reflux conditions), and stoichiometric ratios. For reproducibility, document reaction times, purification methods (e.g., recrystallization solvents), and analytical validation (e.g., NMR for purity ≥98%). Contradictions in reported yields may arise from variations in solvent drying or catalyst use.
Q. How can researchers characterize the structural and thermal stability of this compound?
- Methodological Answer : Use spectroscopic techniques:
- NMR : Confirm molecular structure via and NMR peaks (e.g., carbonyl groups at ~170-210 ppm) .
- IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points (52–56°C) and decomposition thresholds . Note discrepancies in reported melting points (e.g., 52–54°C vs. 53–56°C) due to polymorphic forms or impurities .
Q. What analytical methods are suitable for quantifying this compound in complex mixtures?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–230 nm) is preferred. Validate methods using:
- Calibration Curves : Linear range of 0.1–100 µg/mL.
- Recovery Studies : Spiked samples to assess accuracy (target: 95–105%).
- Limit of Detection (LOD) : ≤0.05 µg/mL via signal-to-noise ratios .
Advanced Research Questions
Q. How do electronic and steric effects modulate the reactivity of this compound in multi-step syntheses?
- Methodological Answer : Computational studies (DFT or MD simulations) can predict electron density distributions and steric hindrance. For example, evaluate the electrophilicity of the carbonyl group using Fukui indices . Experimental validation involves synthesizing derivatives with varying substituents (e.g., N-ethyl vs. N-methyl) and comparing reaction kinetics . Contradictions may arise from solvent effects on transition states.
Q. What strategies resolve contradictions in reported bioactivity data for this compound-based compounds?
- Methodological Answer : Conduct meta-analyses of published data, focusing on:
- Experimental Variables : Cell lines, incubation times, or assay protocols.
- Statistical Significance : Apply ANOVA or t-tests to compare IC values across studies .
- Reproducibility : Replicate key studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
Q. How can this compound be integrated into multi-functional ligands targeting biological pathways?
- Methodological Answer : Design ligands by conjugating this compound with pharmacophores (e.g., antioxidant moieties). Use structure-activity relationship (SAR) studies to optimize binding:
- In Vitro Assays : Measure Ca channel modulation or Nrf2 activation .
- Molecular Docking : Validate interactions with target proteins (e.g., Cathepsin S) using AutoDock Vina .
Q. Key Considerations for Experimental Design
- Controlled Variables : Temperature, solvent purity, and inert atmosphere for reproducibility .
- Data Interpretation : Address outliers using Grubbs’ test and report confidence intervals .
- Ethical Compliance : Follow institutional guidelines for toxicity studies, especially with fluorinated derivatives .
Properties
IUPAC Name |
3-oxobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3(6)2-4(5)7/h2H2,1H3,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPWJFKTWGFEHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040164 | |
Record name | 3-Oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
Record name | Butanamide, 3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5977-14-0 | |
Record name | Acetoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5977-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetoacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005977140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanamide, 3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetoacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETOACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O9U7CFY0T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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